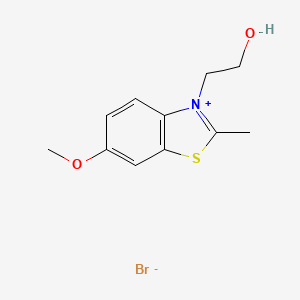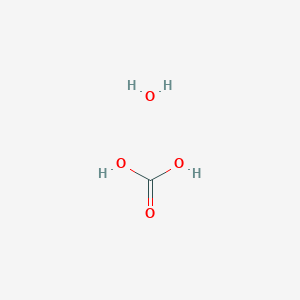
6-Quinoxalinepropanal
Overview
Description
6-Quinoxalinepropanal is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields. The structure of this compound consists of a quinoxaline ring attached to a propanal group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Quinoxalinepropanal typically involves the condensation of o-phenylenediamine with α,β-unsaturated carbonyl compounds. One common method is the reaction of o-phenylenediamine with crotonaldehyde under acidic conditions to form the quinoxaline ring, followed by further functionalization to introduce the propanal group .
Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 6-Quinoxalinepropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 3-quinoxalin-6-ylpropanol, using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinoxaline-6-carboxylic acid.
Reduction: 3-Quinoxalin-6-ylpropanol.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
6-Quinoxalinepropanal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Quinoxalinepropanal involves its interaction with specific molecular targets. For instance, quinoxaline derivatives have been shown to inhibit the activity of certain kinases, such as the transforming growth factor-β (TGF-β) type I receptor kinase. This inhibition occurs through the binding of the quinoxaline moiety to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signaling pathways .
Comparison with Similar Compounds
Quinoxaline: The parent compound, which lacks the propanal group.
Quinoxaline-6-carboxylic acid: An oxidized derivative of 6-Quinoxalinepropanal.
3-Quinoxalin-6-ylpropanol: A reduced form of the compound.
Uniqueness: this compound is unique due to its specific functional groups, which allow for diverse chemical modifications and applications. Its ability to undergo various reactions and its role as an intermediate in the synthesis of biologically active compounds make it a valuable compound in research and industry .
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-quinoxalin-6-ylpropanal |
InChI |
InChI=1S/C11H10N2O/c14-7-1-2-9-3-4-10-11(8-9)13-6-5-12-10/h3-8H,1-2H2 |
InChI Key |
DFANSTWBOAQGIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CCC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-enal](/img/structure/B8481489.png)







![4-(Diphenylmethyl)-1-[(4-nitrophenyl)methyl]piperidine](/img/structure/B8481529.png)



